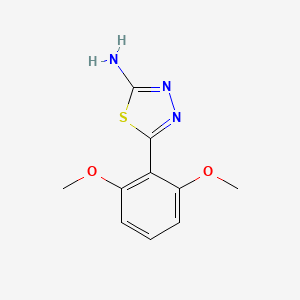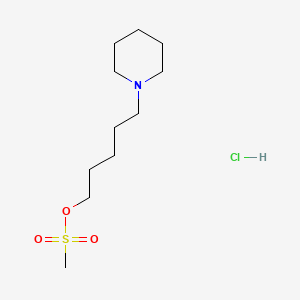
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by its piperidine ring attached to a pentyl chain, which is further linked to a methanesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride typically involves the reaction of 1-piperidylpentane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, hydroxylated derivatives, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The methanesulfonate group can also participate in chemical reactions, leading to the formation of active metabolites. These interactions contribute to the compound’s biological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-Piperidylpentane: A precursor in the synthesis of 5-(1-Piperidyl)pentyl Methanesulfonate Hydrochloride.
Methanesulfonyl Chloride: A reagent used in the synthesis of the compound.
Piperidine Derivatives: Compounds with similar structures and properties, used in various research applications.
Uniqueness
This compound is unique due to its specific combination of a piperidine ring, pentyl chain, and methanesulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C11H24ClNO3S |
|---|---|
Molecular Weight |
285.83 g/mol |
IUPAC Name |
5-piperidin-1-ylpentyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C11H23NO3S.ClH/c1-16(13,14)15-11-7-3-6-10-12-8-4-2-5-9-12;/h2-11H2,1H3;1H |
InChI Key |
QVCCZGMEJKUZBP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCCCN1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


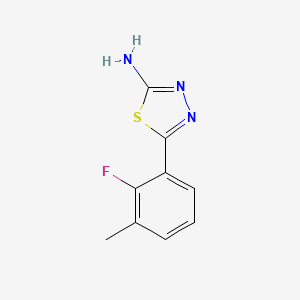
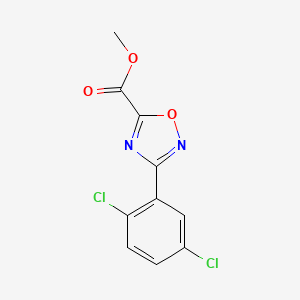
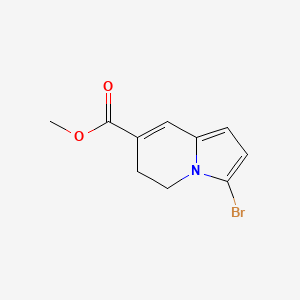

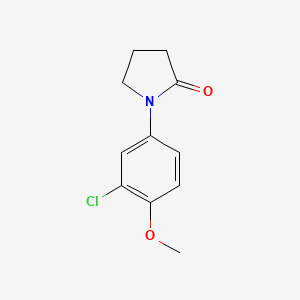
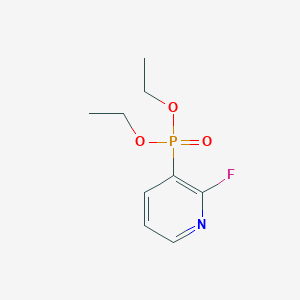

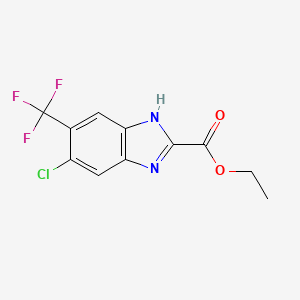
![Methyl 4-[2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxopentanamido]benzoate](/img/structure/B13685197.png)
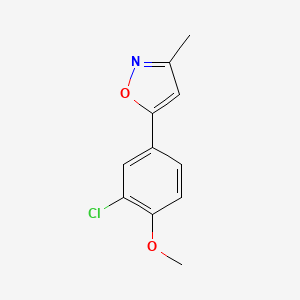
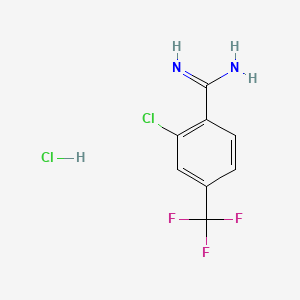
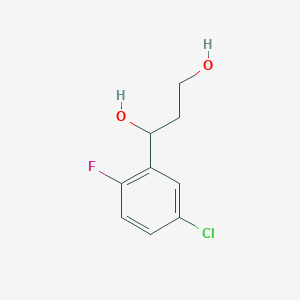
![2-Oxa-5-azabicyclo[2.2.2]octan-6-one](/img/structure/B13685216.png)
